molecular formula C10H11N3O2S B2525457 2-amino-N-methylquinoline-6-sulfonamide CAS No. 1248033-89-7

2-amino-N-methylquinoline-6-sulfonamide

Cat. No.: B2525457
CAS No.: 1248033-89-7
M. Wt: 237.28
InChI Key: KWGZOAOWTAMRHZ-UHFFFAOYSA-N
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Description

2-amino-N-methylquinoline-6-sulfonamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of the sulfonamide group in this compound enhances its potential for various pharmacological activities.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-methylquinoline-6-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

this compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biological processes they regulate .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and reproduce. This results in the effective treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-amino-N-methylquinoline-6-sulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-methylquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-12-16(14,15)8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGZOAOWTAMRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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